![molecular formula C16H34OS B11540852 1-(Butylsulfinyl)dodecane](/img/structure/B11540852.png)
1-(Butylsulfinyl)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylsulfinyl)dodecane is an organic compound characterized by the presence of a sulfinyl group attached to a butyl chain and a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Butylsulfinyl)dodecane can be synthesized through several methods. One common approach involves the oxidation of 1-(butylthio)dodecane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective oxidation of the sulfur atom to the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the oxidation process, ensuring high selectivity and conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butylsulfinyl)dodecane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1-(Butylsulfonyl)dodecane.
Reduction: 1-(Butylthio)dodecane.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Butylsulfinyl)dodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable tool in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which 1-(Butylsulfinyl)dodecane exerts its effects depends on its chemical reactivity. The sulfinyl group can interact with various molecular targets, including enzymes and receptors, through oxidation-reduction reactions and nucleophilic substitutions. These interactions can modulate biological pathways and processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Butylthio)dodecane: The precursor to 1-(Butylsulfinyl)dodecane, differing by the oxidation state of the sulfur atom.
1-(Butylsulfonyl)dodecane: The fully oxidized form of this compound.
1-(Methylsulfinyl)dodecane: A similar compound with a methyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific combination of a butyl chain and a dodecane backbone, which imparts distinct physical and chemical properties. Its intermediate oxidation state (sulfinyl) provides a balance between reactivity and stability, making it versatile for various applications.
Eigenschaften
Molekularformel |
C16H34OS |
---|---|
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-butylsulfinyldodecane |
InChI |
InChI=1S/C16H34OS/c1-3-5-7-8-9-10-11-12-13-14-16-18(17)15-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
WWHDZGPCPHUBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.